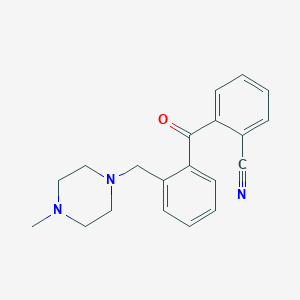

2-Cyano-2'-(4-methylpiperazinomethyl) benzophenone

Descripción general

Descripción

2-Cyano-2’-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the molecular formula C20H21N3O. It is known for its unique structure, which includes a cyano group and a piperazine ring. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Métodos De Preparación

The synthesis of 2-Cyano-2’-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of benzophenone derivatives with piperazine derivatives under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the piperazine, followed by nucleophilic substitution with a benzophenone derivative containing a leaving group. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Análisis De Reacciones Químicas

2-Cyano-2’-(4-methylpiperazinomethyl) benzophenone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds similar to 2-Cyano-2'-(4-methylpiperazinomethyl) benzophenone exhibit significant anticancer activity. The compound acts as a potential inhibitor of specific cancer cell lines, which has been substantiated through in vitro studies. For instance, derivatives of benzophenone have been investigated for their ability to induce apoptosis in cancer cells, making them promising candidates for further development in cancer therapeutics .

Antiviral Activity

The compound has also been studied for its antiviral properties. It has shown efficacy against certain viral strains, suggesting potential use in antiviral drug formulations. The mechanism often involves the inhibition of viral replication processes, highlighting its importance in the ongoing search for effective antiviral agents .

Material Science

Photostability and UV Absorption

this compound is recognized for its photostabilizing properties. It is utilized as a UV absorber in various polymer formulations, enhancing the longevity and stability of materials exposed to sunlight. This application is particularly relevant in industries such as plastics and coatings, where UV degradation can significantly impact product lifespan .

Polymer Additive

In the field of polymer science, this compound serves as an additive to improve the mechanical properties and thermal stability of polymers. Its incorporation into polymer matrices can enhance resistance to environmental stressors, making it valuable for applications in automotive and construction materials .

Synthetic Intermediate

Building Block in Organic Synthesis

The compound functions as a versatile building block in organic synthesis. Its unique structure allows for the introduction of various functional groups through established synthetic routes. This characteristic makes it an important intermediate in the synthesis of more complex molecules, particularly those used in pharmaceuticals and agrochemicals .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-Cyano-2’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The cyano group and the piperazine ring play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context of its use .

Comparación Con Compuestos Similares

2-Cyano-2’-(4-methylpiperazinomethyl) benzophenone can be compared with other similar compounds, such as:

4’-Cyano-2-(4-methylpiperazinomethyl) benzophenone: This compound has a similar structure but differs in the position of the cyano group.

Benzophenone derivatives: Various benzophenone derivatives with different substituents can be compared based on their chemical properties and biological activities.

Piperazine derivatives: Compounds containing the piperazine ring can be compared to highlight the unique features of 2-Cyano-2’-(4-methylpiperazinomethyl) benzophenone.

Actividad Biológica

2-Cyano-2'-(4-methylpiperazinomethyl) benzophenone, also known as 2-Cyano-4'-(4-methylpiperazinomethyl) benzophenone, is a synthetic compound that exhibits notable biological activities. Its structure consists of a benzophenone core substituted with a cyano group and a piperazine moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C20H21N3O

- Molecular Weight : 319.4 g/mol

- CAS Number : 898783-49-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of DNA-PK : Research indicates that this compound may act as an inhibitor of DNA-dependent protein kinase (DNA-PK), which plays a crucial role in DNA repair mechanisms. Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents, enhancing the efficacy of chemotherapy .

- Anticancer Activity : Preliminary studies have suggested that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been tested against glioma and breast cancer cells, showing promising results in reducing cell viability .

- Neuroprotective Effects : Some studies have indicated potential neuroprotective properties, particularly in models of neurodegenerative diseases. The compound's ability to modulate signaling pathways involved in neuronal survival may be beneficial for treating conditions such as Alzheimer's disease .

Table 1: Summary of Biological Activities

Study Highlights

- Cytotoxicity Assessment : A study involving SJ-GBM2 and SF8628 cell lines demonstrated that treatment with this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

- DNA Repair Mechanism : Inhibition of DNA-PK by this compound was shown to increase the accumulation of double-strand breaks in cancer cells treated with ionizing radiation, suggesting a potential role in enhancing the effectiveness of radiotherapy .

- Neuroprotection Studies : In vitro experiments indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, potentially through the modulation of reactive oxygen species (ROS) levels and inflammatory pathways .

Propiedades

IUPAC Name |

2-[2-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c1-22-10-12-23(13-11-22)15-17-7-3-5-9-19(17)20(24)18-8-4-2-6-16(18)14-21/h2-9H,10-13,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKISYKNZHCKBRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643862 | |

| Record name | 2-{2-[(4-Methylpiperazin-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-82-6 | |

| Record name | 2-{2-[(4-Methylpiperazin-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.